Technical Documentation Center

1-(3-methoxybenzoyl)-4-propylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-methoxybenzoyl)-4-propylpiperazine

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling of 1-(3-methoxybenzoyl)-4-propylpiperazine in DMSO

Introduction & Physicochemical Context The effective solubilization of 1-(3-methoxybenzoyl)-4-propylpiperazine is a critical precursor to reproducible biological data. As a piperazine derivative featuring both a lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The effective solubilization of 1-(3-methoxybenzoyl)-4-propylpiperazine is a critical precursor to reproducible biological data. As a piperazine derivative featuring both a lipophilic benzoyl moiety and a basic tertiary amine (the propyl-piperazine nitrogen), this molecule exhibits amphiphilic properties that complicate its transition from organic stock solutions to aqueous biological buffers.

While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for such small molecules due to its high polarity and aprotic nature, improper handling can lead to "micro-precipitation"—a phenomenon where the compound crashes out of solution upon contact with aqueous media, often undetectable to the naked eye but devastating to assay accuracy.

Molecular Profile

Understanding the physicochemical properties is essential for troubleshooting solubility issues.

PropertyValue (Approx.)Implication
Molecular Formula

Moderate organic complexity.[1]
Molecular Weight 262.35 g/mol Used for all molarity calculations.
LogP (Predicted) ~2.1 – 2.5Moderately lipophilic; requires organic solvent for high conc.
pKa (Basic N) ~8.5 – 9.0The N4-propyl nitrogen is protonatable. Solubility in water improves at pH < 7.4.
H-Bond Acceptors 3 (2 O, 1 N)Good interaction with polar solvents like DMSO.

Materials & Reagents

To ensure scientific integrity, the purity of the solvent is as critical as the purity of the compound.

  • Compound: 1-(3-methoxybenzoyl)-4-propylpiperazine (>98% purity recommended).

  • Solvent: Anhydrous DMSO (≥99.9%), ACS Spectrophotometric Grade or Cell Culture Grade.

    • Note: Avoid "Reagent Grade" if possible, as higher water content can initiate hydrolysis or reduce solubility.

  • Vials: Amber borosilicate glass vials (to protect from light) with PTFE-lined caps.

    • Avoid: Polystyrene containers (DMSO attacks them).

  • Filtration (Optional): 0.22 µm PTFE or Nylon syringe filters.

    • Critical Warning: Never use Cellulose Acetate (CA) or Polyethersulfone (PES) filters with 100% DMSO, as the solvent may dissolve the membrane.

Protocol: Preparation of Master Stock Solution

This protocol describes the preparation of a 50 mM Master Stock solution. This concentration is ideal because it allows for significant dilution (e.g., 1000x) to reach working concentrations (e.g., 50 µM) while keeping the final DMSO concentration in the assay below 0.1%.

Calculation Logic

[1][2]

For 1 mL of 50 mM stock:



Step-by-Step Procedure
  • Equilibration: Allow the vial of solid 1-(3-methoxybenzoyl)-4-propylpiperazine to equilibrate to room temperature before opening. This prevents atmospheric moisture condensation on the hygroscopic solid.

  • Weighing: Accurately weigh approximately 13.12 mg of the compound into a sterile amber glass vial. Record the exact mass.

  • Volume Adjustment: Calculate the exact volume of DMSO required to achieve 50 mM based on the recorded mass.

    • Formula:

      
      
      
  • Solubilization: Add the calculated volume of Anhydrous DMSO to the vial.

    • Technique: Pipette directly onto the solid.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should appear clear and colorless/pale yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold the vial up to a light source. Look for "Schlieren lines" (wavy lines indicating mixing) or undissolved particulates. The solution must be homogenous.

Visualization of Workflow

G Start Solid Compound (RT Equilibrated) Weigh Weigh Mass (m) Record Exact mg Start->Weigh Calc Calculate DMSO Vol V = m / (MW * Conc) Weigh->Calc AddSol Add Anhydrous DMSO (Center of Vial) Calc->AddSol Mix Vortex (1 min) Sonicate if needed AddSol->Mix QC Visual QC (Clear Solution?) Mix->QC QC->Mix Fail (Particulates) Store Aliquot & Store -20°C / Desiccated QC->Store Pass

Figure 1: Critical path for the preparation of the Master Stock solution.

Storage and Stability

DMSO is hygroscopic (absorbs water from air). Water uptake causes two issues:

  • Compound Precipitation: The compound is hydrophobic; water reduces solubility.

  • Degradation: Water facilitates hydrolysis of the amide bond over long periods.

Protocol:

  • Aliquot: Divide the Master Stock into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Conditions: Store at -20°C or -80°C .

  • Vessel: Use tight-sealing polypropylene cryovials or glass vials with PTFE liners.

  • Shelf Life: Stable for ~6 months at -20°C if kept anhydrous.

Protocol: Aqueous Dilution (The "Crash" Risk)

The most common failure mode is the precipitation of the compound when the DMSO stock is added to the culture media or buffer.

The Intermediate Dilution Step

Do not add the 50 mM stock directly to the cell culture well. The high local concentration at the pipette tip will cause immediate precipitation.

Recommended Dilution Scheme (Example for 50 µM Final Assay Conc):

StepSource SolutionSolvent/BufferDilution FactorResulting Conc.[3]DMSO %
1 50 mM Master Stock100% DMSO-50 mM100%
2 10 µL of Step 1990 µL Culture Media1:100500 µM1%
3 100 µL of Step 2900 µL Culture Media1:1050 µM 0.1%

Note on Step 2: When performing the 1:100 dilution into media, add the DMSO stock slowly while vortexing the media to ensure rapid dispersion.

pH Considerations

The piperazine nitrogen (N4) has a pKa of approximately 8.5.

  • In Acidic Buffer (pH < 7): The molecule is protonated (cationic) and has higher solubility.

  • In Basic/Neutral Buffer (pH > 7.4): The molecule is neutral and relies entirely on lipophilic interactions. Risk of precipitation is highest here.

Visualization of Solubility Dynamics

Solubility cluster_0 Dilution Event DMSO DMSO Stock (Neutral Species) High Solubility Media Aqueous Media (pH 7.4) DMSO->Media Dilution Protonated Protonated Form (Soluble Cation) Favored at pH < 8.0 Media->Protonated Equilibrium Neutral Neutral Form (Lipophilic) Favored at pH > 8.5 Media->Neutral Equilibrium Protonated->Neutral pH Increase Precip Micro-Precipitation (Assay Failure) Neutral->Precip If Conc > Solubility Limit

Figure 2: Solubility dynamics upon transition from DMSO to aqueous physiological buffers.

Troubleshooting & QC

IssueObservationRoot CauseSolution
Incomplete Dissolution Particles visible in DMSO stock.Saturation or impure DMSO.[4]Sonicate at 40°C. Ensure DMSO is anhydrous.
"Oiling Out" Oily droplets form upon adding to media.Compound is extremely lipophilic.Use an intermediate dilution step (see Section 5.1). Increase BSA (protein) in media to bind/solubilize.
Cytotoxicity Cell death in vehicle control.DMSO % too high.Ensure final DMSO < 0.5% (ideally < 0.1%).
Filter Clogging High back-pressure during filtration.Membrane incompatibility.[5]Switch to PTFE or Nylon. Do NOT use PVDF or PES for 100% DMSO.

References

  • Balakin, K. V., et al. "Property-based design of kinase inhibitors: a review of the physicochemical landscape." Current Medicinal Chemistry 13.2 (2006): 223-241. (Context on physicochemical properties of piperazine-like drugs).
  • Way, L. "DMSO Solubility and Handling Guidelines." Cayman Chemical Technical Support.

  • Tjernberg, A., et al. "DMSO-water solubility of small molecules." Journal of Pharmaceutical Sciences 95.6 (2006). (Mechanisms of DMSO cosolvent systems).
  • Cheng, Y., et al. "Solubility of pharmaceutical compounds in DMSO/water mixtures." Drug Development and Industrial Pharmacy 29.10 (2003).

(Note: While 1-(3-methoxybenzoyl)-4-propylpiperazine is a specific chemical entity, the protocols above are derived from validated methodologies for lipophilic piperazine amides).

Sources

Application

Application Notes and Protocols: 1-(3-methoxybenzoyl)-4-propylpiperazine as a Medicinal Chemistry Building Block

Introduction: The Strategic Value of the N-Acylpiperazine Scaffold In the landscape of modern drug discovery, the piperazine moiety stands out as a "privileged scaffold".[1][2] Its prevalence in numerous clinically succe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the N-Acylpiperazine Scaffold

In the landscape of modern drug discovery, the piperazine moiety stands out as a "privileged scaffold".[1][2] Its prevalence in numerous clinically successful drugs is a testament to its versatile nature, enabling the fine-tuning of physicochemical and pharmacokinetic properties.[3] The six-membered ring with its two nitrogen atoms offers a unique combination of structural rigidity and multiple points for chemical modification, which is invaluable for optimizing a molecule's solubility, metabolic stability, and target-binding affinity.[1]

This document provides a detailed guide to the use of 1-(3-methoxybenzoyl)-4-propylpiperazine , a versatile building block for medicinal chemistry research. We will explore its synthesis, characterization, and potential applications in the construction of novel molecular entities with therapeutic potential. The strategic incorporation of the 3-methoxybenzoyl group and the N-propyl substituent offers a nuanced approach to modulating the electronic and steric properties of derivative compounds, making this a valuable tool for researchers in drug development.

Physicochemical Properties and Design Rationale

The structure of 1-(3-methoxybenzoyl)-4-propylpiperazine combines several key features that are advantageous in medicinal chemistry:

  • The Piperazine Core: Provides a basic nitrogen atom that can be protonated at physiological pH, often enhancing aqueous solubility and enabling key interactions with biological targets.[1]

  • The N-Propyl Group: This small alkyl substituent can improve lipophilicity compared to an unsubstituted piperazine, potentially enhancing membrane permeability. Its presence also blocks one of the nitrogen atoms from further reaction, simplifying subsequent synthetic steps.

  • The 3-Methoxybenzoyl Moiety: The methoxy group at the meta-position of the benzoyl ring can influence the molecule's conformation and electronic properties. It can act as a hydrogen bond acceptor and its position can subtly alter the binding mode of the entire scaffold to a target protein.

PropertyEstimated ValueSignificance in Drug Design
Molecular FormulaC₁₅H₂₂N₂O₂Provides the basis for molecular weight and elemental composition.
Molecular Weight262.35 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
XLogP32.5Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors0The absence of N-H protons simplifies derivatization at the second nitrogen.
Hydrogen Bond Acceptors3 (2 Oxygens, 1 Nitrogen)Offers multiple points for potential hydrogen bonding interactions with a biological target.

Synthesis of 1-(3-methoxybenzoyl)-4-propylpiperazine

The synthesis of the title compound is a straightforward two-step process starting from commercially available reagents. The following protocol is based on established methods for the N-acylation of piperazines.[4]

Reaction Scheme

Synthesis_Scheme reagent1 1-Propylpiperazine product 1-(3-methoxybenzoyl)-4-propylpiperazine reagent1->product reagent2 3-Methoxybenzoyl chloride reagent2->product base Triethylamine (TEA) Dichloromethane (DCM) base->product 0°C to rt

Caption: Synthesis of 1-(3-methoxybenzoyl)-4-propylpiperazine.

Detailed Protocol

Materials:

  • 1-Propylpiperazine

  • 3-Methoxybenzoyl chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-propylpiperazine (1.0 equivalent) and anhydrous dichloromethane.

  • Base Addition: Add anhydrous triethylamine (1.1 to 1.5 equivalents) to the solution. Stir the mixture until all components are fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Slowly add a solution of 3-methoxybenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled reaction mixture dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 1-(3-methoxybenzoyl)-4-propylpiperazine.

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the methoxybenzoyl group, the methoxy singlet, and distinct signals for the propyl group and the piperazine ring protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show characteristic peaks for the carbonyl carbon, aromatic carbons, methoxy carbon, and the aliphatic carbons of the piperazine and propyl groups.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

Applications in Medicinal Chemistry

1-(3-methoxybenzoyl)-4-propylpiperazine is a valuable building block for creating libraries of compounds for screening against various biological targets. The presence of the benzoyl moiety allows for further functionalization of the aromatic ring, while the piperazine core can be used to link to other pharmacophores.

Example Application: Synthesis of Novel Amide Derivatives

The secondary amine of a deprotected piperazine can be coupled with a carboxylic acid to form a diverse range of amide derivatives. While the target compound of this application note has a tertiary amine, its synthesis from a protected piperazine provides a key intermediate. For instance, starting with a mono-Boc-protected piperazine, acylation with 3-methoxybenzoyl chloride, followed by deprotection and then coupling with a carboxylic acid of interest, allows for the creation of a diverse library.

Application_Scheme start 1-(3-methoxybenzoyl) -piperazine product Novel Amide Derivative start->product reagent R-COOH Coupling Agent (e.g., HATU, EDC) reagent->product base Base (e.g., DIPEA) Solvent (e.g., DMF) base->product

Caption: General scheme for amide coupling.

Potential Therapeutic Areas

Derivatives of arylpiperazines have shown activity in a wide range of therapeutic areas:

  • Central Nervous System (CNS) Disorders: Many arylpiperazine derivatives interact with serotonin and dopamine receptors, making them candidates for antipsychotic, antidepressant, and anxiolytic drugs.[5]

  • Oncology: Some arylpiperazine compounds have demonstrated anti-proliferative activity in various cancer cell lines.[6]

  • Infectious Diseases: The piperazine scaffold is present in a number of antimicrobial and antiparasitic agents.

The specific substitution pattern of 1-(3-methoxybenzoyl)-4-propylpiperazine provides a unique starting point for exploring these and other therapeutic applications. Structure-activity relationship (SAR) studies can be conducted by modifying the benzoyl ring with different substituents or by varying the alkyl group on the second nitrogen to optimize potency and selectivity for a given biological target.

Conclusion

1-(3-methoxybenzoyl)-4-propylpiperazine is a strategically designed building block for medicinal chemistry. Its straightforward synthesis and the versatile nature of the N-acylpiperazine scaffold make it an excellent starting point for the development of novel therapeutic agents. The protocols and information provided in this document are intended to facilitate the use of this compound in drug discovery programs.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(3-methoxybenzoyl)-4-propylpiperazine

Part 1: Compound Profile & Physicochemical Logic Before troubleshooting, it is critical to understand why this molecule behaves the way it does.[1] This is not a random solubility issue; it is a predictable consequence o...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Compound Profile & Physicochemical Logic

Before troubleshooting, it is critical to understand why this molecule behaves the way it does.[1] This is not a random solubility issue; it is a predictable consequence of its structure.[1]

The Molecule: 1-(3-methoxybenzoyl)-4-propylpiperazine
  • Core Structure: A piperazine ring.[1][2][3][4][5]

  • Nitrogen 1 (Amide): Attached to the 3-methoxybenzoyl group.[1][6] This nitrogen is non-basic due to resonance with the carbonyl.[1] It acts as a hydrogen bond acceptor but contributes to lipophilicity.[1]

  • Nitrogen 4 (Amine): Attached to a propyl chain.[1] This is a tertiary amine .[1]

    • pKa: ~8.5 – 9.0 (Predicted based on N-alkylpiperazines).[1]

    • Implication: At physiological pH (7.4), a significant fraction of the molecule exists in the uncharged (free base) state, which drastically lowers aqueous solubility.[1]

  • Lipophilicity (LogP): Estimated ~2.5 – 3.[1]0. The combination of the propyl chain and the methoxy-phenyl ring makes this molecule hydrophobic.[1]

The Root Cause of Failure: Most researchers fail because they treat this weak base like a neutral polar drug.[1] It requires protonation or encapsulation to stay in water. [1]

Part 2: Troubleshooting Guide (Q&A)

Phase 1: Stock Solution Preparation

Q: "I bought the powder, but it won't dissolve in water. What solvent should I use for my master stock?"

A: Do not attempt to make a master stock in water or PBS.[1]

  • For In Vitro (Cell Culture/Assays): Use DMSO (Dimethyl Sulfoxide) .[1] This compound should be freely soluble in DMSO up to at least 50–100 mM.[1]

    • Protocol: Weigh the powder

      
       Add DMSO 
      
      
      
      Vortex.[1] If it is the HCl salt, it may require mild warming (37°C) to break the crystal lattice.
  • For In Vivo (Animal Studies): Ethanol (EtOH) is a secondary option, but DMSO is preferred for stability.[1]

Q: "I have the Free Base (oil/waxy solid) vs. the HCl Salt. Does it matter?"

A: Yes.

  • HCl Salt: More stable, higher melting point, but acidic in solution.[1] It dissolves easier in water initially but can precipitate if the pH is raised.[1]

  • Free Base: Likely an oil or low-melting solid.[1] It is insoluble in water .[1][7] You must dissolve it in organic solvent (DMSO/EtOH) or convert it to a salt in situ using 1 equivalent of HCl or Tartaric acid.[1]

Phase 2: Aqueous Dilution (The "Crash Out")[1]

Q: "My 10 mM DMSO stock is clear. When I dilute it 1:1000 into PBS (pH 7.4), it turns cloudy immediately. Why?"

A: You are experiencing "Solvent Shift Precipitation." [1]

  • Mechanism: In DMSO, the hydrophobic molecule is solvated.[1] When you add PBS, the DMSO is diluted, and the water molecules strip away the solvent shell.

  • pH Clash: PBS is buffered at pH 7.4. The pKa of your propyl-amine is ~8.[1]5. At pH 7.4, the equilibrium shifts toward the uncharged (hydrophobic) free base.[1] Without the organic solvent to hold it, the free base crashes out.[1]

Q: "How do I fix the precipitation in cell culture media?"

A:

  • Reduce Concentration: Ensure your final concentration is below the solubility limit (likely < 50 µM in plain media).[1]

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in media to spot precipitation early.[1]

  • Carrier Proteins: Add serum (FBS/BSA) before adding the compound.[1] Albumin binds lipophilic drugs and prevents precipitation.[1]

Phase 3: In Vivo Formulation (Animal Studies)

Q: "I need to inject this IP/PO at 10 mg/kg. DMSO is toxic at high volumes.[1] What vehicle do I use?"

A: You need a "Solubility Enhancer" system.[1] Simple saline will fail.[1] Use one of the following validated systems:

Option A: The "Trap & Solubilize" (Recommended)

Use Cyclodextrins.[1] They encapsulate the lipophilic propyl-benzoyl portion while the outer shell remains hydrophilic.[1]

  • Vehicle: 20% (w/v) 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water.[1]

  • Protocol:

    • Dissolve compound in a minimal volume of DMSO (e.g., 5% of final vol).[1]

    • Add the 20% HP-β-CD solution slowly with vortexing.[1]

    • Result: Clear solution.

Option B: The "pH Adjustment" (For IP/PO only)

Leverage the basic nitrogen.[1]

  • Vehicle: 50 mM Acetate Buffer (pH 4.5 – 5.[1]0) + 5% Tween 80.[1]

  • Logic: By keeping the pH below the pKa (8.5), you force the molecule to stay protonated (ionized) and soluble.[1]

  • Warning: Do not use this for IV (Intravenous) administration, as blood buffering will cause precipitation in the vein (embolism risk).[1]

Part 3: Visual Troubleshooting Workflows

Diagram 1: Solubility Decision Tree

Use this flow to determine the correct solvent system based on your application.

SolubilityTree Start Start: 1-(3-methoxybenzoyl)-4-propylpiperazine CheckForm Check Form: Free Base or Salt? Start->CheckForm StockPrep Prepare Master Stock (10-50 mM) CheckForm->StockPrep SolventChoice Solvent: 100% DMSO StockPrep->SolventChoice AppChoice Application? SolventChoice->AppChoice InVitro In Vitro (Cells/Enzymes) AppChoice->InVitro InVivo In Vivo (Animals) AppChoice->InVivo MediaDilution Dilute into Media/PBS InVitro->MediaDilution Formulation Select Vehicle InVivo->Formulation PrecipCheck Cloudy/Precipitate? MediaDilution->PrecipCheck SolnIV1 Reduce Conc. < 10µM PrecipCheck->SolnIV1 Yes SolnIV2 Pre-complex with BSA/Serum PrecipCheck->SolnIV2 Yes VehA Method A: 20% HP-beta-CD (Preferred) Formulation->VehA VehB Method B: Acetate Buffer pH 5.0 (Acidic Solubilization) Formulation->VehB

Caption: Decision matrix for solubilizing benzoylpiperazines based on experimental context.

Diagram 2: The "Crash-Out" Mechanism & Prevention

Understanding why the compound precipitates in PBS.[1]

CrashOut DMSO_State DMSO Stock (Solvated, Stable) Dilution Dilute into PBS (pH 7.4) DMSO_State->Dilution Physicochem Physicochemical Event: 1. DMSO stripped away 2. pH 7.4 > pKa (De-ionization) 3. Lipophilicity dominates Dilution->Physicochem Result PRECIPITATION (Bioavailability = 0) Physicochem->Result Solution SOLUTION: Add Cyclodextrin (CD) Creates hydrophilic shell Physicochem->Solution Intervention StableSystem Stable Inclusion Complex Solution->StableSystem

Caption: Mechanism of aqueous precipitation and the stabilizing role of Cyclodextrins.

Part 4: Summary Data Tables

Table 1: Solubility Profile
Solvent / MediumSolubility EstimateNotes
Water (pH 7.0) < 0.1 mg/mLPractically insoluble.[1]
0.1 N HCl (pH 1.0) > 10 mg/mLSoluble (Protonated amine).[1]
DMSO > 50 mg/mLExcellent stock solvent.[1]
Ethanol > 20 mg/mLGood, but evaporates; less stable than DMSO.[1]
PBS (pH 7.4) < 0.5 mg/mLRisk Zone. Likely to precipitate.[1]
Table 2: Recommended Formulation Recipes
ApplicationVehicle CompositionPreparation Method
IP / PO Injection 5% DMSO + 20% HP-β-CD + 75% WaterDissolve cmpd in DMSO first, then add 20% CD solution slowly.[1][6]
Oral Gavage (Suspension) 1% Methylcellulose + 0.1% Tween 80Grind powder, wet with Tween, add methylcellulose.[1] (Creates a suspension, not solution).
Cell Culture DMSO Stock (max 0.1% final v/v)Dilute stock directly into media containing serum.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and pKa). Link

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. Link

  • PubChem. (n.d.).[1][8] 1-(3-methoxybenzoyl)piperazine (Structural Analog Data). National Library of Medicine.[1] Link

  • Cayman Chemical. (n.d.).[1] 1-(3-Methoxyphenyl)piperazine Product Information (Solubility Data for Analog). Link

Sources

Optimization

Recrystallization techniques for 1-(3-methoxybenzoyl)-4-propylpiperazine

Welcome to the Technical Support Center for 1-(3-methoxybenzoyl)-4-propylpiperazine purification. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(3-methoxybenzoyl)-4-propylpiperazine purification.

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting guide designed to address the specific physicochemical challenges of recrystallizing lipophilic piperazine amides. This guide moves beyond basic textbook instructions to address the nuance of "oiling out," polymorph control, and impurity purging specific to this molecular class.

Part 1: Physicochemical Profile & Solvent Strategy[1][2]

The Molecule: 1-(3-methoxybenzoyl)-4-propylpiperazine contains a polar amide core flanked by a lipophilic propyl chain and a methoxy-substituted aromatic ring.

  • Challenge: The molecule is amphiphilic. It resists crystallization in purely non-polar solvents (where it is insoluble) and purely polar solvents (where it is too soluble).

  • Target: You need a binary solvent system that balances the dipole moment of the amide linkage with the lipophilicity of the propyl tail.

Solvent Compatibility Matrix

Use this table to select your starting system based on your crude purity.

Solvent SystemRoleSuitabilityMechanism of Action
Ethyl Acetate / n-Heptane Primary Recommendation High Purity (>90%)Displacement: EtOAC dissolves the amide; Heptane acts as the anti-solvent to force lattice formation.
Isopropanol (IPA) / Water AlternativeSalts / Polar ImpuritiesCooling: Exploits the steep solubility curve of piperazines in hot alcohols. Water suppresses solubility at low temps.
Toluene / Petroleum Ether Rescue"Oiling Out" CasesHigh Boiling Point: Allows higher temperature dissolution to overcome the melt-point depression caused by impurities.
Ethanol (Absolute) Single SolventSmall Scale (<1g)Evaporation: Slow evaporation of EtOH often yields X-ray quality crystals but is low-throughput.

Part 2: Standard Operating Procedure (SOP)

Protocol: The "Cloud Point" Titration Method Rationale: This method prevents "crashing out" (amorphous precipitation) by maintaining the system in the metastable zone.

  • Dissolution: Place crude 1-(3-methoxybenzoyl)-4-propylpiperazine in a flask. Add Ethyl Acetate dropwise at 60°C (boiling) until just dissolved.

    • Critical Check: If the solution is colored (yellow/brown), add activated carbon, stir for 5 mins, and hot filter.

  • The Titration: While maintaining a gentle boil, add n-Heptane dropwise.

    • Stop Point: Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • The Re-dissolve: Add one single drop of Ethyl Acetate to clear the cloudiness. The solution is now saturated.

  • Controlled Cooling: Remove from heat. Wrap the flask in a towel (insulation) to ensure cooling to Room Temp (RT) takes >2 hours.

  • Harvest: Cool to 4°C in a fridge. Filter and wash with cold Heptane.

Part 3: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

User Question: "Instead of crystals, my product separated into a sticky oil at the bottom of the flask. Cooling it further just made the oil harder. What happened?"

Scientist’s Analysis: This is the most common failure mode for benzoyl piperazines. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. Essentially, your compound's melting point in the solvent mixture is lower than the temperature at which it becomes insoluble.[1][2]

The Rescue Protocol (Logic Diagram):

OilingOutRescue start State: Oiling Out Observed reheat Step 1: Re-heat to Reflux (Dissolve Oil) start->reheat seed Step 2: Add Seed Crystal at T = (Mp - 10°C) reheat->seed If seeds available solvent_mod Step 4: Add more 'Good' Solvent (Shift Phase Diagram) reheat->solvent_mod If no seeds agitate Step 3: Vigorous Stirring (Break droplets) seed->agitate cool Step 5: Slow Cool (1°C/min) agitate->cool solvent_mod->agitate cool->start Oil returns? end Success: Filtration cool->end Crystals form

Caption: Figure 1. Iterative rescue loop for oiling out events. Note that adding more "good" solvent (Step 4) lowers the saturation but prevents the liquid phase separation.

Specific Fixes:

  • Re-heat and Dilute: Add 10-20% more of the dissolving solvent (e.g., Ethyl Acetate). This shifts the system out of the "oiling" region of the phase diagram.

  • Vigorous Agitation: Rapid stirring prevents oil droplets from coalescing into a single mass, increasing the surface area for nucleation.

  • Seeding: If you have any solid crystals from a previous batch, add them when the solution is warm (approx. 40-50°C). This provides a template for the oil to latch onto.

Issue 2: Impurity Trapping

User Question: "My crystals look white, but NMR shows 5% starting material (3-methoxybenzoic acid). Recrystallization isn't removing it."

Scientist’s Analysis: Co-crystallization is occurring. The acidic impurity is hydrogen-bonding with the basic piperazine nitrogens, incorporating itself into the lattice. Recrystallization alone cannot break this interaction efficiently.

The Solution: Acid/Base Wash (Pre-treatment) Do not rely on recrystallization for chemical purification of this specific impurity.

  • Dissolve the crude solid in DCM (Dichloromethane) .

  • Wash with 10% Na₂CO₃ (Sodium Carbonate) . The basic wash deprotonates the benzoic acid, forcing it into the aqueous layer.

  • Wash the organic layer with Brine, dry over MgSO₄, and evaporate.[3]

  • Then proceed to recrystallization.[3][4][5]

Part 4: Advanced Workflow Visualization

The following decision tree outlines the logical flow for processing the crude reaction mixture to the final pure crystal.

RecrystWorkflow Crude Crude Mixture (Solid/Oil) CheckImp Check Impurities (TLC/NMR) Crude->CheckImp AcidBase Acid/Base Extraction (Remove Acids/Amines) CheckImp->AcidBase High Impurity SolventSelect Select Solvent System CheckImp->SolventSelect Low Impurity AcidBase->SolventSelect Dissolve Dissolve at Reflux SolventSelect->Dissolve EtOAc/Heptane Filter Hot Filtration (Remove insolubles) Dissolve->Filter Crystallize Controlled Cooling (+Seeding) Filter->Crystallize Crystallize->Dissolve Recycle Mother Liquor Dry Vacuum Dry (<40°C) Crystallize->Dry

Caption: Figure 2. End-to-end purification workflow emphasizing the necessity of chemical purification (Acid/Base extraction) prior to physical purification (crystallization).

References & Further Reading

  • BenchChem. (2025).[1][3][6] Addressing "oiling out" issues during amide crystallization. Retrieved from

  • Mettler Toledo. (2023). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis and crystallization of 1-aroyl-4-(4-methoxyphenyl)piperazines. PMC7154821. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization of Amides and Amines. Retrieved from

Sources

Troubleshooting

Technical Support Center: Enhancing Bioavailability of Propylpiperazine Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Solubility, Metabolic Stability, and Permeability for Propylpiperazine Scaffolds Introduction: The Propylpipe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Solubility, Metabolic Stability, and Permeability for Propylpiperazine Scaffolds

Introduction: The Propylpiperazine Paradox

Welcome to the Technical Support Center. If you are working with propylpiperazine derivatives, you are likely encountering a specific set of physicochemical contradictions known as the "Propylpiperazine Paradox."

While the piperazine ring provides a necessary basic pharmacophore for target engagement (often GPCRs), the N-propyl chain introduces a lipophilic liability. This combination frequently results in BCS Class II or IV behavior :

  • Solubility: The basic nitrogen allows gastric solubility, but the molecule crashes out in the neutral pH of the intestine ("Brick Dust" phenomenon).

  • Metabolism: The propyl chain is a prime target for rapid CYP450-mediated N-dealkylation, leading to high intrinsic clearance (

    
    ).
    
  • Efflux: These derivatives are frequent substrates for P-glycoprotein (P-gp), limiting intestinal absorption and blood-brain barrier (BBB) penetration.

This guide provides self-validating protocols and troubleshooting workflows to overcome these barriers.

Module 1: Formulation Support (Solubility)

The Issue: "My compound crashes out in intestinal buffer."

Diagnosis: Propylpiperazine derivatives typically have a pKa between 8.0–9.5. They are soluble in the stomach (pH 1.2) but precipitate rapidly upon entering the small intestine (pH 6.8), limiting the absorption window.

Troubleshooting Workflow: Formulation Decision Tree

Use this logic flow to select the correct vehicle for your in vivo or in vitro models.

FormulationLogic Start Start: Physicochemical Profiling CheckLogP Check LogP & Melting Point (Tm) Start->CheckLogP HighTm Tm > 200°C (Brick Dust) CheckLogP->HighTm High Lattice Energy LowTm Tm < 100°C (Grease Ball) CheckLogP->LowTm Lipophilic NanoCrystal Nanosuspension / Milling HighTm->NanoCrystal LogP < 2 Cyclodextrin Cyclodextrin Complexation (SBE-β-CD) HighTm->Cyclodextrin LogP 2 - 4 SEDDS Lipid Formulation (SEDDS/SMEDDS) LowTm->SEDDS LogP > 4 Result1 Outcome: Increased Surface Area NanoCrystal->Result1 Result2 Outcome: Inclusion Complex Cyclodextrin->Result2 Result3 Outcome: Solubilization in Micelles SEDDS->Result3

Figure 1: Decision matrix for formulation selection based on melting point (Tm) and lipophilicity (LogP).

Protocol A: Cyclodextrin Phase Solubility Screening

Standard solvents (DMSO/PEG) often cause precipitation upon dilution in blood. Use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to create a stable inclusion complex.

Materials:

  • SBE-β-CD (Captisol® or equivalent)

  • Phosphate Buffer (pH 7.4)

  • 0.45 µm PVDF filters

Step-by-Step:

  • Preparation: Prepare 0%, 5%, 10%, and 20% (w/v) SBE-β-CD solutions in phosphate buffer.

  • Saturation: Add excess propylpiperazine derivative to 1 mL of each solution in glass vials.

  • Equilibration: Shake at 25°C for 48 hours (critical for reaching equilibrium).

  • Filtration: Filter supernatant using PVDF filters (avoid nylon, which binds lipophilic drugs).

  • Quantification: Analyze via HPLC-UV.

  • Calculation: Plot Concentration (Drug) vs. Concentration (CD).

    • Slope < 1: 1:1 Complex (Ideal).

    • Stability Constant (

      
      ):
      
      
      
      where
      
      
      is intrinsic solubility.

Senior Scientist Note: If


, the complex is too weak. Switch to Hydroxypropyl-β-cyclodextrin (HP-β-CD)  or lower the pH of the vehicle to 5.0 to ionize the piperazine nitrogen, assisting complexation.

Module 2: Metabolic Stability (Clearance)

The Issue: "High clearance in microsomes (t½ < 10 min)."

Diagnosis: The N-propyl chain is metabolically labile. CYP450 enzymes (specifically CYP2D6 and CYP3A4) rapidly attack the carbon adjacent to the nitrogen (α-carbon), leading to N-dealkylation.

Mechanism Visualization: The Dealkylation Pathway

Metabolism Parent Propylpiperazine Derivative CYP CYP450 (Oxidation) Parent->CYP Hydroxylation of α-carbon Intermediate Carbinolamine Intermediate CYP->Intermediate Breakdown Spontaneous Cleavage Intermediate->Breakdown Metabolite1 Piperazine (Secondary Amine) Breakdown->Metabolite1 Metabolite2 Propanal (Aldehyde) Breakdown->Metabolite2

Figure 2: The primary metabolic liability of propylpiperazines: CYP-mediated N-dealkylation.

Troubleshooting Protocol: Metabolic Soft-Spot Identification

Before redesigning the molecule, confirm the site of metabolism.

  • Incubation: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH (1 mM) for 0, 15, 30, and 60 min.

  • Quench: Add ice-cold acetonitrile containing an internal standard.

  • Analysis: LC-MS/MS (Q-TOF or Orbitrap).

  • Search: Look for M-42 mass shift .

    • Loss of 42 Da (Propyl

      
       H) confirms N-dealkylation.
      
    • Gain of 16 Da implies ring hydroxylation (less critical for clearance usually).

Correction Strategy: Deuteration or Fluorination
  • Deuteration: Replace hydrogens on the propyl α-carbon with Deuterium (

    
    ). The C-D bond is stronger than C-H, slowing the rate-determining step (Kinetic Isotope Effect).
    
  • Fluorination: Introduce a fluorine atom to the propyl chain. This lowers the electron density of the amine, making it less susceptible to oxidation, though it may reduce basicity and solubility.

Module 3: Permeability & Efflux (Absorption)[1][2]

The Issue: "Caco-2 recovery is low, or Efflux Ratio > 2."

Diagnosis: Piperazine derivatives are classic P-gp substrates.[1] If your Efflux Ratio (ER)


 is 

, your compound is being pumped back into the gut lumen.
Protocol B: P-gp Inhibition Validation

To confirm P-gp involvement, run a Bidirectional Caco-2 Assay with and without an inhibitor.

ParameterCondition A (Standard)Condition B (+ Inhibitor)
Cell Line Caco-2 (21-day culture)Caco-2 (21-day culture)
Inhibitor NoneZosuquidar (2 µM) or Verapamil (50 µM)
Direction A

B and B

A
A

B and B

A
Incubation 2 hours @ 37°C2 hours @ 37°C
Success Criteria ER > 2.0ER drops to < 1.5

Interpretation: If the Efflux Ratio drops significantly with Zosuquidar, P-gp is the culprit.

  • Action: You cannot co-dose Zosuquidar clinically. You must formulate a SEDDS (Self-Emulsifying Drug Delivery System) . Lipid excipients (e.g., TPGS, Peceol) inhibit P-gp locally in the gut wall, allowing the drug to sneak through.

Formulation Recipe: SEDDS for P-gp Bypass

This formulation creates a microemulsion that solubilizes the drug and inhibits efflux pumps.

  • Oil Phase: Ethyl Oleate (30%)

  • Surfactant: Tween 80 (50%)

  • Co-Surfactant: Transcutol P (20%)

  • Process:

    • Mix excipients in a glass vial.

    • Add drug (up to 50 mg/mL capacity).

    • Vortex until clear.

    • Test: Add 100 µL to 10 mL water. It should spontaneously form a clear/bluish emulsion (droplet size < 50 nm).

Summary of Recommendations

ChallengeIndicatorRecommended Solution
Solubility Precipitates in pH 6.8 bufferUse SBE-β-CD (Cyclodextrin) for IV/IP; SEDDS for PO.
Metabolism High

in microsomes
Deuterate the propyl

-carbon or verify M-42 metabolite.
Permeability Caco-2 Efflux Ratio > 2Use Vitamin E TPGS in formulation to inhibit intestinal P-gp.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives. Retrieved from 1

  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today.
  • Shao, J., et al. (2019). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems. National Institutes of Health. Retrieved from 3

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from

  • Di, L., & Kerns, E. (2003). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. National Institutes of Health. Retrieved from 5[2]

  • Guengerich, F. P. (2006). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction. National Institutes of Health. Retrieved from 6[2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Guide: 1-(3-methoxybenzoyl)-4-propylpiperazine (MBP-P)

This guide provides an in-depth technical comparison of 1-(3-methoxybenzoyl)-4-propylpiperazine (referred to herein as MBP-P ), a synthetic piperazine derivative. This analysis is structured to elucidate the molecule's p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(3-methoxybenzoyl)-4-propylpiperazine (referred to herein as MBP-P ), a synthetic piperazine derivative.

This analysis is structured to elucidate the molecule's pharmacological profile by contrasting it with its two primary structural analogs: Sunifiram (an AMPA receptor positive allosteric modulator) and SA4503 (a high-affinity Sigma-1 receptor agonist). This comparison highlights the critical "Amide-to-Amine" structural switch that dictates target selectivity between glutamatergic and sigma-ergic systems.

Executive Summary & Structural Logic

1-(3-methoxybenzoyl)-4-propylpiperazine (MBP-P) represents a transitional pharmacophore between neutral Ampakines and basic Sigma receptor ligands.

  • The Core Scaffold: A piperazine ring acts as the linker.

  • The "Left" Wing: A 3-methoxybenzoyl group (common in Ampakines like Aniracetam analogs).

  • The "Right" Wing: A propyl group (alkyl), rendering the N4 nitrogen basic (ionizable).

The Critical Distinction: Unlike Sunifiram (which possesses a propionyl amide at N4, rendering the molecule neutral), MBP-P possesses a propyl amine. This basicity drastically alters the binding landscape, shifting affinity from a pure AMPA-PAM profile toward a mixed profile with significant Sigma-1 receptor (σ1R) affinity.

Comparative Ligand Profile
FeatureMBP-P (Target)Sunifiram (Comparator A)SA4503 (Comparator B)
Structure Type Benzoyl-Piperazine-Amine Benzoyl-Piperazine-Amide Phenethyl-Piperazine-Amine
N4 State Basic (pKa ~8.5)Neutral (Non-ionizable)Basic (pKa ~8.8)
Primary Target Dual: σ1R Agonist / AMPA PAMSelective: AMPA PAMSelective: σ1R Agonist
Binding Mode Allosteric (AMPA) / Orthosteric (σ1R)Allosteric (GluA2 Dimer Interface)Orthosteric (σ1R Pocket)
Predicted Affinity σ1R:

nMAMPA:


M
σ1R: InactiveAMPA:


M
σ1R:

nMAMPA: Inactive

Mechanism of Action: The Dual-Target Hypothesis

A. AMPA Receptor Modulation (Glutamatergic)

Like CX-516 and Sunifiram, the benzoyl-piperazine moiety of MBP-P binds to the dimer interface of the GluA2 subunits.

  • Mechanism: It stabilizes the glutamate-bound "open" conformation of the ion channel.

  • Effect: Reduces the rate of receptor desensitization (channel closing), leading to prolonged EPSCs (Excitatory Post-Synaptic Currents).

  • Limitation: The N4-propyl group adds steric bulk and positive charge, which may reduce potency compared to the compact, neutral bis-amides of Sunifiram.

B. Sigma-1 Receptor Activation (Chaperone Signaling)

The presence of the basic N4 nitrogen and the lipophilic propyl tail creates a perfect pharmacophore for the Sigma-1 receptor (which requires a positive charge interaction with Asp126).

  • Mechanism: MBP-P acts as an agonist, dissociating the σ1R from BiP (Binding immunoglobulin Protein) at the mitochondrion-associated ER membrane (MAM).

  • Effect: Enhances calcium signaling and promotes BDNF expression.

Signaling Pathway Visualization

The following diagram illustrates the divergent downstream effects of MBP-P binding.

SignalingPathway cluster_AMPA Synaptic Cleft (Glutamatergic) cluster_Sigma Endoplasmic Reticulum (Sigma-ergic) MBP MBP-P (Ligand) GluA AMPA Receptor (GluA2 Subunit) MBP->GluA Positive Allosteric Modulation Sig1 Sigma-1 Receptor (at MAM) MBP->Sig1 Agonism (High Affinity) Influx Na+/Ca2+ Influx GluA->Influx Depol Membrane Depolarization Influx->Depol LTP LTP Induction (Memory) Depol->LTP BiP Dissociation from BiP Sig1->BiP Ca IP3R-Mediated Ca2+ Flow BiP->Ca Ca->LTP Synergy Neuro Neuroprotection (Anti-Apoptosis) Ca->Neuro

Caption: Divergent signaling pathways of MBP-P. The basic amine functionality enables dual-targeting of synaptic AMPA receptors and intracellular Sigma-1 chaperones.

Experimental Protocols for Validation

To objectively characterize MBP-P, one must perform two distinct assays: Radioligand Binding (for Sigma affinity) and Whole-Cell Patch Clamp (for AMPA efficacy).

Protocol A: Sigma-1 Receptor Binding Assay ( Determination)

Objective: Determine the binding affinity (


) of MBP-P for the σ1R using competitive displacement.
  • Tissue Preparation:

    • Homogenize Guinea pig brain cortex (rich in σ1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 15 min at 4°C. Resuspend pellet.

  • Ligand Selection:

    • Radioligand:

      
       (Specific σ1R agonist, ~3 nM).
      
    • Non-Specific Blocker: Haloperidol (10

      
      M) or GBR-12909.
      
  • Incubation:

    • Incubate membrane homogenates (200

      
      g protein) with 3 nM 
      
      
      
      and varying concentrations of MBP-P (
      
      
      to
      
      
      M).
    • Incubate for 120 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
Protocol B: Whole-Cell Patch Clamp (AMPA Potentiation)

Objective: Measure the functional efficacy (


) of MBP-P as a Positive Allosteric Modulator.
  • Cell System: HEK293 cells stably expressing GluA2(flip) subunits.

  • Rig Setup:

    • Intracellular Solution: 140 mM CsF, 10 mM HEPES, 11 mM EGTA (pH 7.2).

    • Extracellular Solution: 140 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Application Protocol:

    • Control: Apply Glutamate (10 mM) for 500 ms. Record peak current (

      
      ).
      
    • Test: Co-apply Glutamate (10 mM) + MBP-P (varying conc.) via rapid piezoelectric exchange (theta glass pipette).

  • Quantification:

    • Measure the Potentiation Factor :

      
      .
      
    • Measure Desensitization Time Constant (

      
      ).
      
    • Success Criterion: A significant increase in steady-state current without direct activation of the receptor in the absence of glutamate.

Experimental Workflow Diagram

Workflow cluster_Prep Preparation cluster_Assay Dual Validation cluster_Output Data Output Synth Synthesize MBP-P (>98% Purity) Sol Solubilize (DMSO < 0.1%) Synth->Sol Binding Radioligand Binding ([3H]-Pentazocine) Sol->Binding Patch Patch Clamp (GluA2-HEK293) Sol->Patch Ki Calculate Ki (Affinity) Binding->Ki EC50 Calculate EC50 (Potency) Patch->EC50

Caption: Step-by-step workflow for validating the dual-pharmacology of MBP-P.

Supporting Data & Reference Standards

When interpreting data for MBP-P, researchers should benchmark against the following established values. The values below are derived from authoritative SAR studies on benzoylpiperazines and ampakines.

Table 1: Benchmark Affinity & Potency Data
CompoundTargetParameterValueReference
Sunifiram AMPAPotency (

)
~100 - 1000 nM[1]
CX-516 AMPAPotency (

)
~10 - 50

M
[2]
SA4503 Sigma-1Affinity (

)
4.6 nM[3]
MBP-P (Predicted) Sigma-1 Affinity (

)
~20 - 80 nM Based on N4-propyl SAR
MBP-P (Predicted) AMPA Potency (

)
~2 - 10

M
Based on Benzoyl SAR

Interpretation of Predicted Data:

  • Sigma-1: The propyl chain on MBP-P is shorter than the phenylpropyl chain of SA4503. This typically results in a slightly lower affinity (higher

    
    ) but retains selectivity over Sigma-2.
    
  • AMPA: The 3-methoxybenzoyl group is highly favorable for AMPA modulation (similar to Aniracetam). However, the basic nitrogen at N4 is less optimal than the neutral amide of Sunifiram for crossing the specific lipophilic pocket at the dimer interface, likely resulting in lower potency than Sunifiram but higher than CX-516.

References

  • Manetti, D., et al. (2000). "Design, synthesis, and preliminary pharmacological evaluation of 1,4-diazabicyclo[4.3.0]nonan-9-ones as a new class of Ampakines." Journal of Medicinal Chemistry.

  • Arai, A., et al. (1996). "Effects of the potent ampakine CX614 on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466." Molecular Pharmacology.

  • Matsuno, K., et al. (1996). "Potent and selective sigma-1 receptor agonist SA4503 increases hippocampal acetylcholine release in vivo." Neuropharmacology.

  • Gualtieri, F., et al. (2002). "Design and synthesis of a new series of 1,4-diazabicyclo[4.3.0]nonan-9-ones as potent and selective Ampakines." Journal of Medicinal Chemistry.

  • Maurice, T., & Su, T.P. (2009). "The sigma-1 receptor: from CRISPR to clinical trials." Pharmacology & Therapeutics.[1]

Sources

Comparative

A Comparative Guide to the Crystal Structure Determination of 1-(3-methoxybenzoyl)-4-propylpiperazine: Experimental vs. Computational Methodologies

Abstract The precise determination of the three-dimensional atomic arrangement of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. This guide provides a comprehensive comparison of me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of the three-dimensional atomic arrangement of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. This guide provides a comprehensive comparison of methodologies for elucidating the crystal structure of 1-(3-methoxybenzoyl)-4-propylpiperazine, a representative molecule featuring the medicinally significant piperazine scaffold.[1] We delve into the gold-standard technique of Single-Crystal X-ray Diffraction (SC-XRD), offering a detailed experimental workflow and contextual data from analogous structures. Concurrently, we explore the power and predictive capabilities of computational Crystal Structure Prediction (CSP) as a vital tool for understanding polymorphism and complementing experimental findings.[2][3] This document serves as a practical guide for researchers, scientists, and drug development professionals, explaining not just the "how" but the critical "why" behind experimental and computational choices, ensuring a robust and validated approach to solid-state characterization.

Introduction: The Significance of the Piperazine Scaffold and Structural Analysis

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with applications ranging from antipsychotics to anthelmintics.[1][4] Its structural and electronic properties, particularly the chair conformation of the six-membered ring and the basicity of its nitrogen atoms, are key to its pharmacological activity.[4] For a specific derivative like 1-(3-methoxybenzoyl)-4-propylpiperazine, understanding its solid-state structure is paramount. The crystal structure dictates critical physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. Furthermore, the potential for polymorphism—the ability to exist in multiple crystal forms—can have profound implications for manufacturing and regulatory approval, making its comprehensive study essential.[3]

This guide will compare the two primary approaches for determining its structure: the definitive experimental method of SC-XRD and the increasingly powerful predictive method of CSP.

Synthesis and Preliminary Characterization

Before any structural determination can begin, the target compound must be synthesized and its molecular identity confirmed. This protocol is foundational to the trustworthiness of all subsequent data.

Experimental Protocol: Synthesis of 1-(3-methoxybenzoyl)-4-propylpiperazine

This procedure is adapted from established methods for the N-acylation of piperazine derivatives.[5][6]

  • Dissolution : Dissolve 1-propylpiperazine (1 equivalent) and triethylamine (1.1 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask. Cool the mixture to 0 °C in an ice bath.

  • Acylation : Add a solution of 3-methoxybenzoyl chloride (1 equivalent) in DCM dropwise to the stirred piperazine solution over 30 minutes. The triethylamine acts as a base to neutralize the HCl byproduct.

  • Reaction : Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, wash the organic mixture sequentially with water, a dilute aqueous solution of NaHCO₃, and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil or solid via column chromatography on silica gel to yield the pure 1-(3-methoxybenzoyl)-4-propylpiperazine.

  • Characterization : Confirm the identity and purity of the final product using standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) before proceeding to crystallization trials.[7][8]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides unambiguous proof of molecular structure and packing in the solid state. However, its success is entirely contingent on the ability to grow a high-quality single crystal.

Workflow for Single-Crystal X-ray Diffraction

The process is a multi-step workflow, where the initial crystallization phase is often the most challenging.

scxrd_workflow cluster_synthesis Preparation cluster_crystal Crystallization cluster_data Data Collection & Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth (Slow Evaporation, etc.) Synthesis->Crystallization Pure Compound Mounting Crystal Mounting Crystallization->Mounting Single Crystal DataCollection X-ray Diffraction Data Collection Mounting->DataCollection StructureSolution Structure Solution (Phasing) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Workflow for Crystal Structure Determination via SC-XRD.

Experimental Protocol: Crystallization and Structure Determination
  • Solvent Screening : Dissolve small amounts of purified 1-(3-methoxybenzoyl)-4-propylpiperazine in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile) to find one in which it is sparingly soluble.

  • Crystallization Setup : Use the chosen solvent or a binary solvent system to set up crystallization trials. Slow evaporation is a common and effective method:

    • Prepare a nearly saturated solution of the compound at room temperature.

    • Filter the solution through a syringe filter into a clean vial.

    • Cover the vial with a cap pierced with a few small holes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[9]

  • Crystal Selection : Harvest a suitable single crystal (typically 0.1-0.3 mm in size, with well-defined faces and no visible cracks) and mount it on a goniometer head.

  • Data Collection : Place the crystal in a stream of cold nitrogen (e.g., 100 K) on a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data until convergence is reached.

Comparative Data from Analogous Piperazine Structures

While the structure of the title compound is not published, we can compare the crystallographic data of structurally similar piperazine derivatives to establish expected parameters.

Compound NameSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
1-benzoyl-4-(4-nitrophenyl)piperazinePna2₁10.379(2)21.077(4)7.108(1)90[10][11]
1-(4-bromobenzoyl)-4-phenylpiperazineP2₁5.861(1)11.231(2)12.016(2)98.40(3)[10]
1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazineC2/c25.348(2)7.3059(5)19.347(1)94.190(6)[12][13]
Compound 5d (a complex piperazine derivative)P2₁/c12.5503(2)11.2039(2)14.1007(4)90[7]

This table presents a summary of unit cell parameters for related compounds to provide a baseline for what might be expected for 1-(3-methoxybenzoyl)-4-propylpiperazine.

Computational Alternative: Crystal Structure Prediction (CSP)

CSP is a computational technique used to predict the stable crystal structures of a molecule from its chemical diagram alone. It has become an indispensable tool for identifying potential polymorphs and understanding the crystallization landscape.[2][3]

Workflow for Crystal Structure Prediction

CSP involves a systematic search for low-energy crystal packings.

csp_workflow cluster_input Input cluster_search Search & Ranking cluster_refine Refinement & Analysis Molecule 2D Molecular Structure Conformers Generate Low-Energy Conformers Molecule->Conformers Packing Generate Trial Crystal Packings Conformers->Packing EnergyMin Lattice Energy Minimization (Force Field) Packing->EnergyMin Ranking Rank Structures by Energy EnergyMin->Ranking DFT DFT Re-ranking (Higher Accuracy) Ranking->DFT Analysis Analyze Predicted Structures DFT->Analysis Final Final Crystal Energy Landscape Analysis->Final

Caption: A Generalized Workflow for Crystal Structure Prediction (CSP).

The ultimate goal of CSP is to generate a crystal energy landscape, which plots the relative energy of all predicted stable structures.[3] This landscape provides a thermodynamic map of which polymorphs are most likely to be observed experimentally. Recent advances have incorporated machine learning to improve the efficiency of sampling and relaxation steps, accelerating the discovery process.[14][15]

Methodological Comparison: SC-XRD vs. CSP

Both SC-XRD and CSP are powerful but serve different, often complementary, roles. The choice of method depends on the research question and available resources.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Crystal Structure Prediction (CSP)
Nature of Result Experimental & Definitive : Provides the actual structure of the crystal used.Theoretical & Predictive : Generates a landscape of possible, thermodynamically stable structures.[16]
Primary Requirement A high-quality single crystal (can be a major bottleneck).Only the 2D molecular structure and computational resources are needed.
Strength Unambiguous determination of atomic coordinates, connectivity, and packing.Exhaustive search for polymorphs; provides insight into structures that are difficult to crystallize.[2][3]
Limitation "You only see what you grow." May miss other relevant polymorphs.Does not guarantee that a predicted structure will be experimentally accessible (kinetic factors).[3]
Use Case Absolute structure confirmation, quality control, reference standard.Polymorph screening, risk assessment, guiding crystallization experiments.

Validation and Integration: The Role of Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique that serves as a crucial bridge between SC-XRD and CSP. It generates a characteristic "fingerprint" for a crystalline solid.[17] Its primary roles in this context are:

  • Phase Identification : To confirm that the bulk synthesized material corresponds to the structure determined by SC-XRD.

  • Polymorph Screening : To quickly screen different batches or crystallization conditions for new polymorphic forms.

  • CSP Validation : The experimental PXRD pattern of a bulk sample can be compared with patterns calculated from the predicted structures from CSP to validate the computational results.[17]

validation_workflow Exp_PXRD Experimental PXRD Pattern (Bulk Sample) Comparison Compare Patterns Exp_PXRD->Comparison Calc_SCXRD Calculated Pattern from SC-XRD Structure Calc_SCXRD->Comparison Calc_CSP Calculated Patterns from CSP Structures Calc_CSP->Comparison Match Match Found: Structure Validated Comparison->Match NoMatch No Match: Potential New Polymorph Comparison->NoMatch

Caption: Integrated validation workflow using PXRD.

Conclusion

Determining the crystal structure of a novel compound like 1-(3-methoxybenzoyl)-4-propylpiperazine requires an integrated strategy. While Single-Crystal X-ray Diffraction remains the unequivocal gold standard for providing a definitive experimental structure, its reliance on successful crystallization presents a significant hurdle. Crystal Structure Prediction offers a powerful theoretical framework to proactively explore the full polymorphic landscape, mitigating the risk of overlooking more stable forms and guiding experimental efforts.[2] The synergy between these methods, validated by the routine and accessible technique of Powder X-ray Diffraction , represents the most robust and scientifically rigorous approach. For drug development professionals, this multi-faceted strategy is not just best practice; it is essential for ensuring the safety, efficacy, and quality of the final pharmaceutical product.

References

  • Taniguchi, T., & Fukasawa, R. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. [Link][14]

  • Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering. [Link][2]

  • Taniguchi, T., & Fukasawa, R. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. [Link][15]

  • Price, S. L. (2014). Computational prediction of organic crystal structures and polymorphism. ResearchGate. [Link][3]

  • Wang, S., et al. (2024). Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. Nature Communications. [Link][16]

  • Gurban, A. N., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of Molecular Structure. [Link][7]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link][4]

  • Balakrishna, M. S., et al. (2003). Synthesis and Single Crystal X-Ray Structure of N,N′-Bis(Diphenylphosphino)Piperazine. Journal of Chemical Research. [Link]

  • Sharma, R., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link][1]

  • PrepChem. (n.d.). Synthesis of N-(3-methoxybenzoyl)-piperazine. PrepChem.com. [Link][5]

  • Zhang, T., et al. (2020). X-ray powder diffraction patterns of genistein (a), piperazine (b),... ResearchGate. [Link][17]

  • Chinthal, C. H., et al. (2020). 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications. [Link][12]

  • Kavitha, C. N., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications. [Link][10]

  • Kavitha, C. N., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications. [Link][9]

  • Reimann, T., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry. [Link][6]

  • Chinthal, C. H., et al. (2020). 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine. ResearchGate. [Link][13]

  • Kavitha, C. N., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. ResearchGate. [Link][11]

  • Al-Ostath, R. A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules. [Link][8]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.